molecular formula C7H9N5 B11920421 2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile

2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile

Cat. No.: B11920421
M. Wt: 163.18 g/mol
InChI Key: WQOIKEHDAHVKON-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is part of the imidazo[1,2-a]pyrazine family, known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of 2-amino pyrimidine with suitable aldehydes and nitriles in the presence of catalysts can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of reduced amine derivatives.

Scientific Research Applications

2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to preferentially silence Gαq proteins, which are involved in various signaling pathways . This interaction can modulate cellular responses and has implications for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the amino and carbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile

InChI

InChI=1S/C7H9N5/c8-3-5-7(9)11-6-4-10-1-2-12(5)6/h10H,1-2,4,9H2

InChI Key

WQOIKEHDAHVKON-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2C#N)N)CN1

Origin of Product

United States

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